(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride
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Overview
Description
“(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2138332-78-0 . It has a molecular weight of 232.65 . The IUPAC name for this compound is benzo[c][1,2,5]oxadiazol-5-ylmethanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5ClN2O3S/c8-14(11,12)4-5-1-2-6-7(3-5)10-13-9-6/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Fused s-Triazoles
Research has shown the reactivity of methanesulfonyl-containing compounds in the synthesis of fused s-triazoles through intramolecular ring transformations. This highlights the role of methanesulfonyl chloride in facilitating cyclodehydration reactions, leading to the formation of structurally complex molecules with potential biological activities (Sasaki, Ohno, & Ito, 1984).
Regioselective Mesylation
Methanesulfonyl chloride derivatives have been employed as effective reagents for selective mesylation, demonstrating their utility in differentiating amino groups within a molecule. This selective reactivity underscores the importance of methanesulfonyl chloride in synthetic chemistry for the modification of amino-containing compounds (Kim, Sung, Choi, & Kim, 1999).
One-Pot Synthesis of Benzoxazoles
The utility of methanesulfonyl chloride is further exemplified in the one-pot synthesis of benzoxazoles from carboxylic acids. This process highlights its catalytic efficiency in facilitating the generation of benzoxazoles, a class of compounds known for their wide range of biological activities (Kumar, Rudrawar, & Chakraborti, 2008).
Green Chemistry Applications
Methanesulfonyl chloride is also featured in 'green' chemistry methodologies, such as the benzoylation of nucleosides using benzoyl cyanide in ionic liquids. This approach represents a milder, environmentally friendly alternative to traditional benzoylation methods, emphasizing the role of methanesulfonyl chloride in sustainable chemistry practices (Prasad, Kumar, Malhotra, Ravikumar, Sanghvi, & Parmar, 2005).
Material Science and Energy Storage
- Ionic Liquids and Energy Storage: Research involving methanesulfonyl chloride-aluminum chloride ionic liquids has explored their application in energy storage, specifically in the electrochemical properties of vanadium pentoxide films. This work contributes to the development of advanced materials for sodium insertion processes, which are critical for battery technology and energy storage solutions (Su, Winnick, & Kohl, 2001).
Safety and Hazards
Future Directions
As for future directions, “(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride” and its derivatives could be explored further in various fields of research. For instance, 2,1,3-Benzoxadiazole derivatives have been studied as new fluorophores , suggesting potential applications in fluorescence-based techniques.
Properties
IUPAC Name |
2,1,3-benzoxadiazol-5-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3S/c8-14(11,12)4-5-1-2-6-7(3-5)10-13-9-6/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJABDERKAGOGIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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